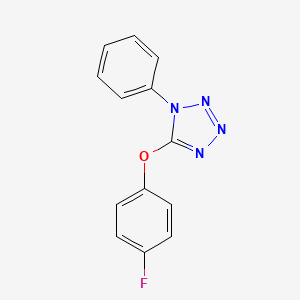
4-FLUOROPHENYL (1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL) ETHER
Overview
Description
4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether is an organic compound that belongs to the class of aromatic ethers. This compound features a fluorinated phenyl ring and a tetrazole moiety, which are connected through an ether linkage. The presence of the fluorine atom and the tetrazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For instance, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-1,2,3,4-tetrazole.
Ether Formation: The ether linkage is formed by reacting the tetrazole derivative with 4-fluorophenol. This reaction can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding phenol and tetrazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated phenyl ring in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products
Substitution: Substituted phenyl tetrazole ethers.
Oxidation: Oxidized tetrazole derivatives.
Hydrolysis: 4-Fluorophenol and 1-phenyl-1H-1,2,3,4-tetrazole.
Scientific Research Applications
4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of advanced materials due to its unique electronic properties.
Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether depends on its specific application:
Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: The electronic properties of the compound can influence the conductivity and stability of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl (1-phenyl-1H-1,2,3-triazol-5-yl) ether: Similar structure but with a triazole ring instead of a tetrazole ring.
4-Fluorophenyl (1-phenyl-1H-1,2,4-triazol-5-yl) ether: Another similar compound with a different triazole isomer.
4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) sulfide: Similar structure but with a sulfide linkage instead of an ether linkage.
Uniqueness
4-Fluorophenyl (1-phenyl-1H-1,2,3,4-tetrazol-5-yl) ether is unique due to the presence of both a fluorinated phenyl ring and a tetrazole moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific electronic characteristics, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(4-fluorophenoxy)-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTULNQMBGZQBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327074 | |
| Record name | 5-(4-fluorophenoxy)-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
634178-26-0 | |
| Record name | 5-(4-fluorophenoxy)-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B5519966.png)
![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)
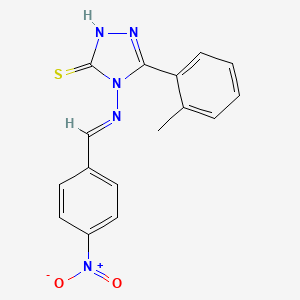
![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)
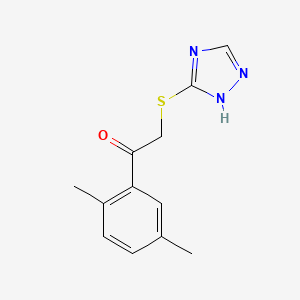
![3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5519990.png)
![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)
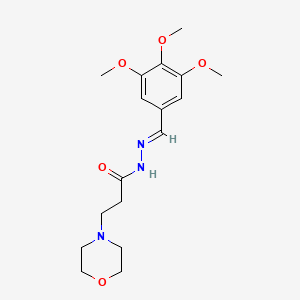
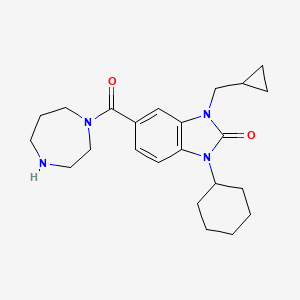
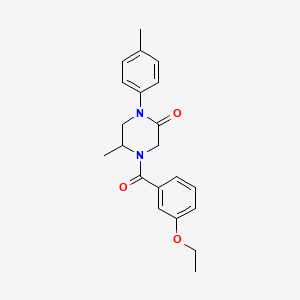

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)
![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)
